molecular formula C19H10N2O3 B13730626 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole

Cat. No.: B13730626
M. Wt: 314.3 g/mol
InChI Key: UIVBYDODYNAQRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole can be synthesized from tryptophan through a series of reactions involving photooxidation and enzymatic processes. The formation of this compound involves the precursor molecules indole-3-pyruvate and indole-3-acetaldehyde . In the gut, these precursor molecules are catalyzed by microbial aromatic-amino-acid transaminase .

Industrial Production Methods

the compound can be produced from tryptophan by exposure to sunlight, enzymes expressed in human cells, and microorganisms .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include various hydroxylated and formylated derivatives of indolo[3,2-b]carbazole .

Scientific Research Applications

Mechanism of Action

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole exerts its effects by binding to the aryl hydrocarbon receptor (AHR). Upon binding, the AHR translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole is unique due to its exceptionally high affinity for the aryl hydrocarbon receptor, making it a potent modulator of immune responses and a valuable compound in scientific research .

Properties

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

2,8-dihydroxyindolo[3,2-b]carbazole-6-carbaldehyde

InChI

InChI=1S/C19H10N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,23-24H

InChI Key

UIVBYDODYNAQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C4=NC5=C(C4=CC3=N2)C=C(C=C5)O)C=O

Origin of Product

United States

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